Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H12ClN It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Shares a similar structure and is used in similar applications.
Lidocaine: A well-known local anesthetic with a related chemical structure
Uniqueness
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Biological Activity
Ethanimidoyl chloride, specifically N-(2,6-dimethylphenyl)-2,2,2-trifluoro-, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on synthesis, characterization, and various biological assays.
Chemical Structure and Properties
Ethanimidoyl chloride has the chemical formula C2H4ClN and is characterized by the presence of a trifluoromethyl group and a dimethylphenyl moiety. These structural features suggest potential interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to Ethanimidoyl chloride. For instance, various metal complexes involving similar ligands have shown promising results against cancer cell lines. A study reported that certain Ru(III) Schiff base complexes exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 3.57 to 9.06 μM . While specific data on Ethanimidoyl chloride's direct anticancer activity is limited, its structural analogs suggest potential efficacy.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of compounds synthesized from similar precursors has been assessed using DPPH and ABTS assays. For example, one study ranked the scavenging ability of various complexes, indicating that modifications in structure can enhance antioxidant capacity . This suggests that Ethanimidoyl chloride may possess similar properties warranting further investigation.
Antimicrobial Activity
The antimicrobial potential of Ethanimidoyl chloride derivatives has also been explored. Metal complexes formed with ligands containing ethanimidoyl groups showed enhanced antibacterial activity against both gram-positive and gram-negative bacteria compared to their parent ligands. A study highlighted that these complexes exhibited higher inhibitory effects due to improved solubility from the chelation process .
The mechanisms underlying the biological activities of compounds related to Ethanimidoyl chloride include:
- Cytotoxic Mechanisms : Inhibition of cell proliferation through apoptosis induction in cancer cells.
- Antioxidant Mechanisms : Scavenging free radicals and reducing oxidative stress by modulating enzymatic activities.
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes or interference with metabolic processes.
Study 1: Synthesis and Characterization
A comprehensive study involved synthesizing various hydrazoneoxime ligands incorporating ethanimidoyl structures. The resulting compounds were characterized using spectroscopic methods (NMR, FT-IR) and evaluated for their biological potency against selected pathogens .
Study 2: Anticancer Evaluation
In another case study, a series of metal complexes derived from similar ligands were tested for their anticancer activity. The results indicated that modifications in ligand structure significantly influenced the cytotoxicity profiles against different cancer cell lines .
Table 1: Summary of Biological Activities of Ethanimidoyl Chloride Derivatives
Properties
CAS No. |
65158-40-9 |
---|---|
Molecular Formula |
C10H9ClF3N |
Molecular Weight |
235.63 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-4-3-5-7(2)8(6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
LHNZFDZUKYUEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.